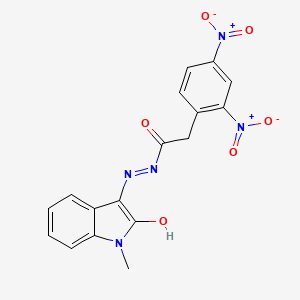
2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (DABMT) is a synthetic compound that has been widely studied for its potential use in scientific research applications. It is a member of the tetrahydropyridine family and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act through the modulation of dopamine receptors in the brain. It has been shown to have a high affinity for D1 and D2 dopamine receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine has been shown to exhibit a range of biochemical and physiological effects, including the modulation of dopamine receptor activity, the inhibition of oxidative stress, and the promotion of neuronal survival. It has also been shown to have potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine in lab experiments is its potential neuroprotective properties. It has also been shown to have a low toxicity profile, making it a relatively safe compound to use in research settings. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on 2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine, including further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as an anticancer agent. Additionally, further research is needed to fully understand the advantages and limitations of using 2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine in lab experiments.
Méthodes De Synthèse
2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine can be synthesized using a variety of methods, including the reaction of benzylamine with acetaldehyde and allyl bromide. The resulting product can then be further modified to produce 2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine.
Applications De Recherche Scientifique
2,6-diallyl-1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine has been studied extensively for its potential use as a research tool in various scientific fields, including pharmacology, neurology, and biochemistry. It has been shown to exhibit a range of effects on the central nervous system, including dopamine receptor modulation and neuroprotective properties.
Propriétés
IUPAC Name |
1-benzyl-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-4-9-18-13-16(3)14-19(10-5-2)20(18)15-17-11-7-6-8-12-17/h4-8,11-13,18-19H,1-2,9-10,14-15H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWRFCLVFNONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C(C1)CC=C)CC2=CC=CC=C2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-methyl-2,6-bis(prop-2-enyl)-3,6-dihydro-2H-pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-{carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)methylene]}dibenzoic acid](/img/structure/B5235394.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)


![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)